molecular formula C15H16N4O4 B5799413 N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide

Número de catálogo B5799413
Peso molecular: 316.31 g/mol
Clave InChI: ATRNYFLRUNAPLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide, also known as PD 153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. PD 153035 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 works by binding to the ATP-binding site of EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that regulate cell growth and survival. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been reported to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 is its high selectivity for EGFR, which allows for specific inhibition of this receptor without affecting other signaling pathways. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has a relatively short half-life and low solubility, which can limit its effectiveness in certain experimental settings. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been reported to induce off-target effects at high concentrations, which can complicate data interpretation.

Direcciones Futuras

Future research on N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 could focus on developing more potent and selective inhibitors of EGFR tyrosine kinase. This could involve the use of structure-based drug design approaches to optimize the binding affinity and specificity of these inhibitors. In addition, further studies could investigate the potential of combining N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 with other targeted therapies or immunotherapies for cancer treatment. Finally, research could explore the role of EGFR in other diseases and physiological processes beyond cancer.

Métodos De Síntesis

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-3-nitrobenzamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035.

Aplicaciones Científicas De Investigación

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer cells. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethoxy-3-nitrobenzamide 153035 has also been used to investigate the role of EGFR in angiogenesis, metastasis, and drug resistance.

Propiedades

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-4-23-13-6-5-11(8-12(13)19(21)22)14(20)18-15-16-9(2)7-10(3)17-15/h5-8H,4H2,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNYFLRUNAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxy-3-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.